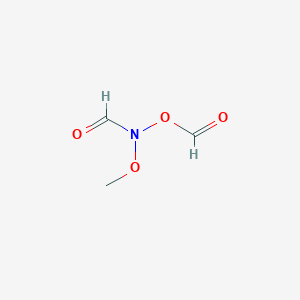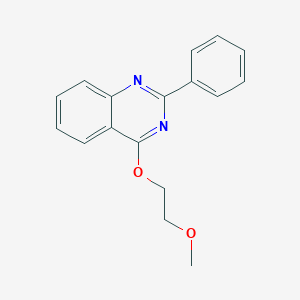
Thiazole, 5-azido-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 5-azido- is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The azido group is attached to the fifth carbon of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-bromo-thiazole with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of 5-chloro-thiazole and trimethylsilyl azide under similar conditions .
Industrial Production Methods
Industrial production of Thiazole, 5-azido- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 5-azido- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Trimethylsilyl Azide: An alternative azide source.
Palladium Catalyst: Used in reduction reactions.
Dimethylformamide (DMF): A common solvent for these reactions
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Aminothiazoles: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Thiazole, 5-azido- has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Agriculture: Incorporated into agrochemicals for pest control and plant growth regulation.
Wirkmechanismus
The mechanism of action of Thiazole, 5-azido- depends on its specific application. In medicinal chemistry, it can interact with biological targets such as enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. The azido group can form covalent bonds with nucleophilic sites in proteins, altering their function . In materials science, the electronic properties of the thiazole ring contribute to the material’s overall behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound without the azido group.
5-Bromo-Thiazole: A precursor in the synthesis of Thiazole, 5-azido-.
5-Chloro-Thiazole: Another precursor used in synthesis.
Uniqueness
Thiazole, 5-azido- is unique due to the presence of the azido group, which imparts distinct reactivity and biological activity. The azido group allows for specific chemical modifications and interactions that are not possible with other thiazole derivatives .
Eigenschaften
CAS-Nummer |
194099-99-5 |
|---|---|
Molekularformel |
C3H2N4S |
Molekulargewicht |
126.14 g/mol |
IUPAC-Name |
5-azido-1,3-thiazole |
InChI |
InChI=1S/C3H2N4S/c4-7-6-3-1-5-2-8-3/h1-2H |
InChI-Schlüssel |
NMUCPIHHFNYKPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=N1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)


![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)




methyl}benzene-1,3-diol](/img/structure/B12575140.png)



![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
